molecular formula C6H13NO3 B13388318 1-methylpyrrolidine-2-carboxylic Acid Hydrate

1-methylpyrrolidine-2-carboxylic Acid Hydrate

Cat. No.: B13388318
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-UHFFFAOYSA-N
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Description

N-Methyl-D-proline monohydrate is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the proline ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications. It is a crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-proline monohydrate typically involves the methylation of D-proline. One common method is the reaction of D-proline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of N-Methyl-D-proline monohydrate often employs microbial processes. For example, a proline racemase–proline dehydrogenase cascade can be used for the enantioselective production of D-proline, which is then methylated to produce N-Methyl-D-proline monohydrate .

Types of Reactions:

    Oxidation: N-Methyl-D-proline monohydrate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: It can be reduced to form N-methyl-D-proline alcohol.

    Substitution: The compound can participate in substitution reactions where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of N-Methyl-D-proline.

    Reduction: N-Methyl-D-proline alcohol.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

N-Methyl-D-proline monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-proline monohydrate involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions, which can alter the conformation and function of target proteins .

Comparison with Similar Compounds

  • N-Methyl-L-proline monohydrate
  • L-Proline
  • D-Proline
  • N-Benzyl-L-proline

Comparison: N-Methyl-D-proline monohydrate is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to other proline derivatives. For example, N-Methyl-D-proline monohydrate has different solubility and reactivity profiles compared to its L-isomer and other substituted prolines .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2

InChI Key

IXBKFJZWNAVSHW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(=O)O.O

Origin of Product

United States

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